molecular formula C10H16Cl2 B14617555 1,10-Dichlorodeca-4,6-diene CAS No. 57404-73-6

1,10-Dichlorodeca-4,6-diene

Cat. No.: B14617555
CAS No.: 57404-73-6
M. Wt: 207.14 g/mol
InChI Key: FOZQIFDTJACRAS-UHFFFAOYSA-N
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Description

1,10-Dichlorodeca-4,6-diene is a conjugated diene compound characterized by the presence of two chlorine atoms at the 1 and 10 positions of a deca-4,6-diene backbone. Conjugated dienes are compounds with alternating double and single bonds, which confer unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,10-Dichlorodeca-4,6-diene can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale dehydrohalogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,10-Dichlorodeca-4,6-diene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)

    Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)

Major Products Formed

    Oxidation: Formation of epoxides or carboxylic acids

    Reduction: Formation of alkanes

    Substitution: Formation of various substituted alkenes

Scientific Research Applications

1,10-Dichlorodeca-4,6-diene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,10-Dichlorodeca-4,6-diene involves its interaction with molecular targets through its conjugated diene system. The compound can participate in pericyclic reactions, such as the Diels-Alder reaction, where it acts as a diene and reacts with dienophiles to form cyclohexene derivatives . The presence of chlorine atoms can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-Dichlorodeca-4,6-diene is unique due to the specific positioning of chlorine atoms, which can significantly alter its chemical properties and reactivity compared to other dienes. The presence of chlorine atoms can enhance the compound’s electrophilicity and influence its participation in various chemical reactions.

Properties

CAS No.

57404-73-6

Molecular Formula

C10H16Cl2

Molecular Weight

207.14 g/mol

IUPAC Name

1,10-dichlorodeca-4,6-diene

InChI

InChI=1S/C10H16Cl2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-4H,5-10H2

InChI Key

FOZQIFDTJACRAS-UHFFFAOYSA-N

Canonical SMILES

C(CC=CC=CCCCCl)CCl

Origin of Product

United States

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